[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
CAS No.: 918865-16-4
Cat. No.: VC8317864
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918865-16-4 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | [2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3 |
| Standard InChI Key | VYQNOSSOUOYTFX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) fused to a phenyl group at the 1-position, while the methanamine (-CHNH) substituent occupies the 2-position of the phenyl ring. The 3,5-dimethyl groups on the pyrazole ring enhance steric hindrance and influence electronic properties, potentially modulating reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 918865-16-4 |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | [2-(3,5-Dimethylpyrazol-1-yl)phenyl]methanamine |
| SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C |
| InChI Key | VYQNOSSOUOYTFX-UHFFFAOYSA-N |
The amine group’s basicity () and the aromatic system’s electron-rich nature make this compound amenable to diverse chemical modifications.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylpyrazole and a halogenated phenylmethanamine derivative. Sodium hydride () or potassium carbonate () is employed as a base to deprotonate the pyrazole, facilitating its attack on the electrophilic carbon of the phenyl halide.
Representative Procedure:
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Reaction: 3,5-Dimethylpyrazole (1.0 equiv) is reacted with 2-fluorophenylmethanamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.
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Workup: The crude product is extracted with ethyl acetate and washed with brine.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the pure compound (68% yield).
Industrial Production
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are utilized to enhance mixing and heat transfer, while recrystallization from ethanol/water mixtures ensures high purity (>98%). Advanced techniques like high-performance liquid chromatography (HPLC) are reserved for pharmaceutical-grade material.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent | DMF | Ethanol/Water |
| Catalyst | Heterogeneous base (e.g., ) | |
| Yield | 68% | 85% |
| Purity | 95% | >98% |
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: The primary amine (-CHNH) is susceptible to oxidation, forming a nitroso (-CHNO) or nitro (-CHNO) derivative under strong oxidative conditions (e.g., ).
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Reduction: Catalytic hydrogenation () reduces the pyrazole ring’s double bonds, yielding a tetrahydropyrazole analog.
Substitution Reactions
The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methanamine group. Halogenation with introduces chlorine at the 4-position of the phenyl ring.
Hydrochloride Salt Formation
Reaction with hydrochloric acid produces the hydrochloride salt (), which exhibits improved aqueous solubility (37 mg/mL vs. 5 mg/mL for the free base). This derivative is preferred in pharmaceutical formulations for enhanced bioavailability.
Applications Beyond Pharmacology
Agrochemicals
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Materials Science
Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin films exhibit a hole mobility of , suitable for flexible electronics.
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